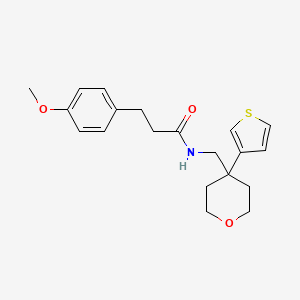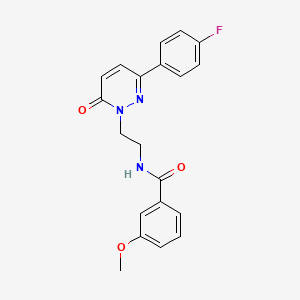
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide" is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, paper discusses a derivative of benzamide with a high affinity for the dopamine D(4) receptor, indicating that structural analogs in this family can have significant interactions with biological targets.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, as seen in paper , where a benzamide derivative is synthesized through a series of reactions starting from simpler precursors. This suggests that the synthesis of "N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide" would likely involve a multi-step synthetic route, potentially including condensation of an appropriate amine with a substituted benzoic acid or its derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using techniques such as X-ray diffraction, as shown in paper . These studies reveal the geometric bond lengths, bond angles, and overall conformation of the molecule, which are crucial for understanding the compound's potential interactions with biological targets. The molecular structure is also analyzed using computational methods like density functional theory (DFT), which provides insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be inferred from their molecular structure and electronic properties. For example, the presence of an amide bond or a substituted benzene ring can influence the compound's reactivity towards nucleophiles and electrophiles. The intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and reactivity of the crystal structure, as seen in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups or halogens can affect these properties. The crystal structure and intermolecular interactions, such as hydrogen bonds, can also impact the compound's physical state and its behavior under different environmental conditions. Theoretical calculations, like those mentioned in paper , can predict various physical and chemical properties, which are essential for the development of these compounds as potential therapeutic agents.
Applications De Recherche Scientifique
Radiolabeling for PET Imaging
The compound has been explored for its potential in PET imaging, particularly as a radiolabeled antagonist for studying 5-HT1A receptors. This research area focuses on understanding serotonergic neurotransmission, highlighting the compound's utility in neuroscience and pharmaceutical development. Studies have demonstrated its effectiveness in animal models and humans, offering insights into its chemistry, radiochemistry, toxicity, and metabolism (Plenevaux et al., 2000).
Antimicrobial Activity
Research into N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide derivatives has shown promising antimicrobial properties. These studies have synthesized various derivatives, testing their effectiveness against Gram-positive and Gram-negative bacteria and fungal infections. The work indicates the compound's potential in developing new antimicrobial agents, with certain derivatives showing significant activity (Desai et al., 2013).
Herbicide Development
The compound's derivatives have been investigated for their herbicidal activities, targeting specific plant enzymes to control weed growth. This research suggests the potential of these derivatives in agriculture, especially for developing novel herbicides with specific action modes (Luo et al., 2008).
Myocardial Perfusion Imaging
Another significant area of application is in myocardial perfusion imaging (MPI) for heart disease diagnosis and management. Derivatives of this compound have been synthesized and evaluated as potential MPI agents in PET, with studies indicating high heart uptake and promising biodistribution profiles. Such findings underscore the compound's potential in cardiovascular diagnostic imaging (Mou et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-27-17-4-2-3-15(13-17)20(26)22-11-12-24-19(25)10-9-18(23-24)14-5-7-16(21)8-6-14/h2-10,13H,11-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQLCGSLZBNKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2554082.png)
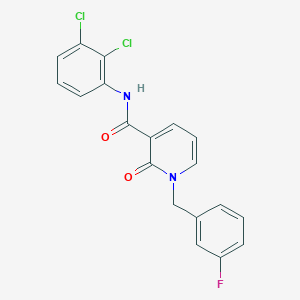
![N1-(sec-butyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2554085.png)
![6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2554086.png)

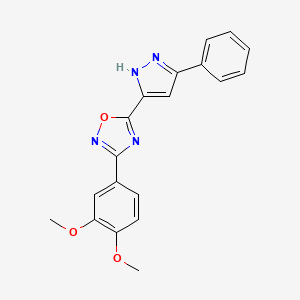
![5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2554090.png)
![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2554092.png)
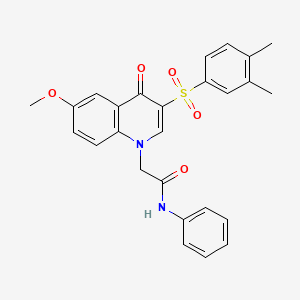
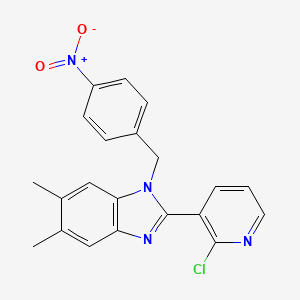
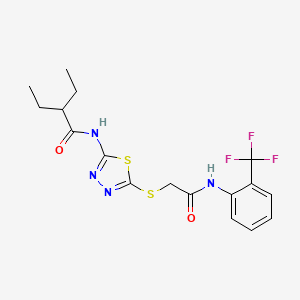
![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide](/img/structure/B2554103.png)
